Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
Overview
Description
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate is a useful research compound. Its molecular formula is C18H23N5O7S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate, also known as DBD-C6-NHS, is a fluorescent labeling reagent . It primarily targets amine groups in biological molecules, particularly proteins . The amine groups are present in the side chains of certain amino acids like lysine, which are abundant in proteins.
Mode of Action
DBD-C6-NHS reacts with the amine groups to form a stable amide bond . This reaction is facilitated by the N-hydroxysuccinimide (NHS) ester present in the compound . The result is a covalently attached fluorescent label on the target protein.
Result of Action
The result of the action of DBD-C6-NHS is the fluorescent labeling of target proteins . This allows the proteins to be visualized and tracked, facilitating studies of their function, interactions, and localization within cells .
Action Environment
The action of DBD-C6-NHS can be influenced by various environmental factors. For instance, the reaction requires a suitable pH and temperature to proceed efficiently . Additionally, the compound is sensitive to light, moisture, and heat, and should be stored under inert gas at 0-10°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate plays a crucial role in biochemical reactions, particularly in the labeling of amino groups. This compound interacts with enzymes, proteins, and other biomolecules through its succinimidyl ester group, which reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides in various biochemical assays .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound influences cell function by labeling proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. The labeled proteins can be tracked and studied to understand their roles in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines in proteins and peptides. This binding interaction is highly specific and efficient, allowing for precise labeling of target biomolecules. The labeled proteins can then be studied to understand their roles in various biochemical pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is stable under specific storage conditions, but it can degrade over time when exposed to light, moisture, or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively labels proteins and peptides without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, including changes in cellular function and metabolism. Threshold effects have been identified in various studies, highlighting the importance of optimizing dosage for specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its labeling reactions. The effects on metabolic flux and metabolite levels can be significant, as the labeled proteins and peptides can alter the dynamics of various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the labeled proteins and peptides can provide valuable insights into their roles in various cellular processes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O7S/c1-22(2)31(27,28)13-8-7-12(17-18(13)21-30-20-17)19-11-5-3-4-6-16(26)29-23-14(24)9-10-15(23)25/h7-8,19H,3-6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAJYBUTABRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCCCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108005 | |
Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-08-9 | |
Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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